molecular formula C4H5N3O3 B1418186 (5-nitro-1H-pyrazol-3-yl)methanol CAS No. 1000895-25-9

(5-nitro-1H-pyrazol-3-yl)methanol

Cat. No.: B1418186
CAS No.: 1000895-25-9
M. Wt: 143.1 g/mol
InChI Key: KXBNQNCHAUDZRL-UHFFFAOYSA-N
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Description

(5-nitro-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C4H5N3O3 and a molecular weight of 143.1 g/mol . It is characterized by a pyrazole ring substituted with a nitro group at the 5-position and a hydroxymethyl group at the 3-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

(5-nitro-1H-pyrazol-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “(5-nitro-1H-pyrazol-3-yl)methanol” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Future Directions

The future directions for research on “(5-nitro-1H-pyrazol-3-yl)methanol” and other pyrazole derivatives are likely to continue exploring their diverse pharmacological activities . This includes further studies on their synthesis, chemical properties, and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-nitro-1H-pyrazol-3-yl)methanol typically involves the nitration of a pyrazole precursor followed by a reduction step to introduce the hydroxymethyl group. One common method involves the nitration of 3-methylpyrazole to yield 3-methyl-5-nitropyrazole, which is then subjected to a reduction reaction using a suitable reducing agent such as sodium borohydride to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-nitro-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: (5-nitro-1H-pyrazol-3-yl)carboxylic acid.

    Reduction: (5-amino-1H-pyrazol-3-yl)methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5-nitro-1H-pyrazol-3-yl)methanol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The hydroxymethyl group can also participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    (5-nitro-1H-pyrazol-4-yl)methanol: Similar structure but with the hydroxymethyl group at the 4-position.

    (5-nitro-1H-pyrazol-3-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(5-nitro-1H-pyrazol-3-yl)methanol is unique due to the specific positioning of the nitro and hydroxymethyl groups on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

(5-nitro-1H-pyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-2-3-1-4(6-5-3)7(9)10/h1,8H,2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBNQNCHAUDZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670602
Record name (3-Nitro-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000895-25-9
Record name (3-Nitro-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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